Navigating Protein Separation: A Technical Guide to Sephadex G-150
Navigating Protein Separation: A Technical Guide to Sephadex G-150
For Researchers, Scientists, and Drug Development Professionals: An In-depth Exploration of Size Exclusion Chromatography Using Sephadex G-150
In the intricate world of protein purification and analysis, achieving a homogenous sample is paramount. Size exclusion chromatography (SEC), a gentle and reliable technique, stands as a cornerstone for separating molecules based on their hydrodynamic radius. This technical guide delves into the core mechanism of Sephadex G-150, a cross-linked dextran matrix, providing a comprehensive overview for its effective application in research and development.
The Fundamental Principle: Separation by Size
Sephadex G-150 operates on the principle of size exclusion, also known as gel filtration. The stationary phase consists of porous beads of cross-linked dextran. When a sample containing a mixture of proteins is introduced into a column packed with Sephadex G-150, the separation is dictated by the differential access of molecules to the pores within these beads.
Larger proteins, exceeding the pore size of the beads, are excluded and thus travel through the interstitial space of the column, eluting first. Conversely, smaller proteins can penetrate the pores to varying extents depending on their size. This extended path length through the intricate network of pores results in a delayed elution. Consequently, proteins are eluted in descending order of their molecular size.
Caption: Mechanism of protein separation by Sephadex G-150.
Quantitative Analysis: Elution Behavior of Standard Proteins
The elution of a protein from a Sephadex G-150 column is inversely proportional to the logarithm of its molecular weight. To accurately determine the molecular weight of an unknown protein, a calibration curve is constructed using a set of standard proteins with known molecular weights. The elution volume (Ve) of each standard is measured and plotted against the logarithm of its molecular weight.
The following table summarizes the typical elution data for a set of standard proteins on a Sephadex G-150 column.
| Protein Standard | Molecular Weight (Da) | Elution Volume (Ve) (mL) |
| γ-globulin | 150,000 | 60 |
| Arginase | 130,000 | 68 |
| Bovine Serum Albumin (BSA) | 66,000 | 85 |
| Ovalbumin | 45,000 | 98 |
| Creatine Kinase | 40,000 | 105 |
Note: Elution volumes are illustrative and can vary based on column dimensions, packing, and flow rate. The provided data is based on a column with a size of 2.5 x 45 cm, a void volume (Vo) of 53 mL, and a total volume (Vt) of 221 mL.[1]
Caption: Relationship between molecular weight and elution volume.
Detailed Experimental Protocol for Protein Separation
This protocol outlines the key steps for separating a protein mixture using a Sephadex G-150 column.
1. Materials and Reagents:
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Sephadex G-150 resin
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Chromatography column (e.g., 2.5 x 50 cm)
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Elution buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
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Protein sample
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Fraction collector
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UV spectrophotometer
2. Column Preparation:
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Swelling the Resin: Suspend the required amount of dry Sephadex G-150 powder in an excess of elution buffer. Allow the resin to swell completely according to the manufacturer's instructions (typically for several hours at room temperature or in a boiling water bath for a shorter period).
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Degassing: Degas the swollen resin slurry under vacuum to prevent air bubbles from being trapped in the column.
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Packing the Column:
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Mount the column vertically and ensure the outlet is closed.
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Pour the degassed slurry into the column in a single, continuous motion to avoid layering.
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Open the column outlet and allow the buffer to drain, facilitating the settling of the resin bed. Maintain a constant flow of buffer through the column during packing.
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Once a stable bed height is achieved, pass 2-3 column volumes of elution buffer through the column to equilibrate it.
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3. Sample Application:
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Allow the buffer to drain until it is just above the surface of the resin bed.
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Carefully apply the protein sample to the top of the resin bed using a pipette, avoiding disturbance of the bed surface. The sample volume should ideally be 1-5% of the total column volume for optimal resolution.
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Once the sample has entered the resin bed, carefully add a small amount of elution buffer to the top of the column.
4. Elution and Fraction Collection:
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Connect the column to a buffer reservoir and a fraction collector.
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Start the flow of the elution buffer at a constant, controlled flow rate. A lower flow rate generally results in better resolution.
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Collect fractions of a defined volume.
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Monitor the protein elution profile by measuring the absorbance of each fraction at 280 nm.
5. Data Analysis:
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Plot the absorbance at 280 nm versus the fraction number or elution volume to generate a chromatogram.
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Identify the peaks corresponding to the separated proteins.
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If a calibration curve has been generated, the molecular weight of the unknown proteins can be estimated from their elution volumes.
Caption: Experimental workflow for Sephadex G-150 chromatography.
Conclusion
Sephadex G-150 remains a valuable and widely used medium for the separation of proteins based on size. Its gentle, non-denaturing mechanism ensures high recovery of biologically active molecules. By understanding the fundamental principles of size exclusion chromatography and adhering to a well-defined experimental protocol, researchers can effectively utilize Sephadex G-150 for protein purification, molecular weight estimation, and other critical applications in the fields of biochemistry and drug development.
